molecular formula C21H27N3O4S2 B2697109 N1-(2,3-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-96-2

N1-(2,3-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2697109
CAS RN: 898368-96-2
M. Wt: 449.58
InChI Key: HUDRPEPYLPUUSL-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications

Stereospecific Polymerization of N,N-Dialkylacrylamides

Kobayashi et al. (1999) investigated the stereospecific anionic polymerization of N,N-dimethylacrylamide and other related compounds, providing insights into the synthesis of polymers with controlled molecular weight distributions and configurations. The study highlights the potential of using specific catalysts and additives for the polymerization of dialkylacrylamides, which could be relevant to the chemical framework of N1-(2,3-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide in polymer science applications (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Synthesis and Evaluation of Aromatase Inhibitors

Hartmann and Batzl (1986) synthesized and evaluated the activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors. This research outlines the process of creating compounds with potential therapeutic applications in hormone-dependent conditions, showcasing the significance of structural modifications for biological activity (Hartmann & Batzl, 1986).

Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing a rearrangement sequence that offers a high-yield, operationally simple method. This study could provide a framework for synthesizing compounds with similar functional groups, indicating potential applications in synthesizing diverse oxalamide derivatives with specific structural features (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Cu/Oxalic Diamide-Catalyzed Coupling

Chen et al. (2023) demonstrated an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, highlighting a method that could be applicable to the synthesis and modification of compounds like this compound. This research may provide insights into coupling reactions that could be useful for the modification or synthesis of related compounds (Chen, Li, Xu, & Ma, 2023).

Future Directions

For more detailed information, consider referring to relevant scientific literature .

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15-7-5-9-18(16(15)2)23-21(26)20(25)22-12-11-17-8-3-4-13-24(17)30(27,28)19-10-6-14-29-19/h5-7,9-10,14,17H,3-4,8,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRPEPYLPUUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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